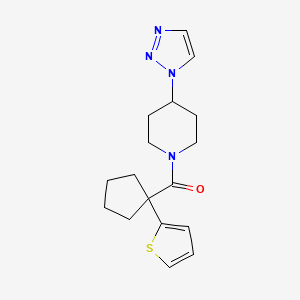

(4-(1H-1,2,3-三唑-1-基)哌啶-1-基)(1-(噻吩-2-基)环戊基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a 1,2,3-triazole ring, a piperidine ring, a thiophene ring, and a cyclopentyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized using click chemistry . This involves the reaction of azides and alkynes to form 1,2,3-triazole rings .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The 1,2,3-triazole ring and the piperidine ring could potentially form a bicyclic structure . The thiophene and cyclopentyl groups would likely be pendant groups attached to this core structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles . The piperidine ring can act as a base or nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a 1,2,3-triazole ring could contribute to thermal stability .科学研究应用

HSP90 Inhibition for Anticancer Therapy

Heat shock protein 90 (HSP90) is a promising target for anticancer drug development. HSP90 inhibitors can selectively disrupt tumor cells by interfering with protein folding and assembly. Researchers have rationally designed a series of 4-(1H-1,2,3-triazol-1-yl)benzamides, including compounds 6b, 6l, 6m, 6n, 6t, and 6u, as HSP90 inhibitors. These compounds exhibit significant HSP90α binding affinity, with 6u showing potent anti-proliferative activity in Capan-1 cell lines. Molecular modeling studies confirm their interaction with HSP90 binding sites through hydrogen bonds and hydrophobic interactions .

Apoptosis Induction in Breast Cancer Cells

Compound 10ec, a derivative of the triazole scaffold, induces apoptosis in BT-474 breast cancer cells. Detailed biological studies, including acridine orange/ethidium bromide (AO/EB) staining and annexin V-FITC/propidium iodide assays, support its apoptotic effects. Additionally, clonogenic assays demonstrate concentration-dependent inhibition of colony formation in BT-474 cells by 10ec .

Deep-Red Electroluminescence via Ionic Iridophosphors

Using 1-(thiophen-2-yl)isoquinoline as a cyclometalating ligand, researchers have designed high-efficiency deep-red emissive ionic iridophosphors (Ira and Irb). These compounds, featuring bulky tetraarylborate anions, exhibit intense deep-red room-temperature phosphorescence in both solution and aggregated states. They serve as triplet emitters in solution-processed deep-red electroluminescent devices, with maximum external quantum efficiencies of 7.3% (Ira) and 10.2% (Irb) .

Thiophene Derivatives as Anti-Inflammatory Agents

Thiophene-containing compounds, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, have demonstrated anti-inflammatory properties. These molecules may hold promise for therapeutic applications in inflammation-related conditions .

Synthesis of Tricyclic Naphtho[2,1-b]thiophene-4,5-diones

The thienannulation of naphthalene-1,2-dione with α-enolic dithioesters leads to the synthesis of tricyclic 2,3-disubstituted naphtho[2,1-b]thiophene-4,5-diones. These compounds may find applications in materials science and organic synthesis .

Biological Activities of 1,2,3-Triazole Derivatives

The 1,2,3-triazole ring system, easily obtained through copper-catalyzed click reactions, exhibits diverse biological activities, including antibacterial, antimalarial, and antiviral effects .

作用机制

安全和危害

属性

IUPAC Name |

(1-thiophen-2-ylcyclopentyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c22-16(17(7-1-2-8-17)15-4-3-13-23-15)20-10-5-14(6-11-20)21-12-9-18-19-21/h3-4,9,12-14H,1-2,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVDTUSKLMDKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2713703.png)

![3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2713709.png)

![2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713710.png)

![4-Methyl-N-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2713711.png)

![Ethyl 2-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2713713.png)

![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2713714.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2713719.png)

![Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2713721.png)

![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2713722.png)

![5-chloro-2-(methylsulfanyl)-N-[(2-phenoxypyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2713724.png)